molecular formula C18H25NO4 B2735172 2-(Cyclohexylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid CAS No. 1023945-71-2

2-(Cyclohexylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid

Cat. No. B2735172
M. Wt: 319.401
InChI Key: CTZFYCNJLJYWDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boronic acids and their esters, which might be structurally similar to the compound you’re asking about, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly useful as boron-carriers suitable for neutron capture therapy .


Chemical Reactions Analysis

Boronic acids and their esters are known to undergo hydrolysis, especially in water . The kinetics of this reaction is dependent on the substituents in the aromatic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Boronic acids and their esters, for example, are known to be only marginally stable in water .

Scientific Research Applications

Application in Analytical Chemistry

  • ELISA Development : A study by Zhang et al. (2008) involved the synthesis of compounds structurally related to 2-(Cyclohexylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid for the development of a sensitive enzyme-linked immunosorbent assay (ELISA). This assay aimed at detecting fenthion, an organophosphorous insecticide, in fruit samples, demonstrating the compound's potential in analytical chemistry and food safety applications Zhang et al., 2008.

Applications in Medicinal Chemistry

  • HDAC Inhibitors and Cytotoxic Agents : Abdel-Atty et al. (2014) designed and synthesized a series of carboxylic acid derivatives, including compounds similar to 2-(Cyclohexylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid, as histone deacetylase inhibitors and cytotoxic agents. These compounds displayed significant inhibitory activity against cancer cell lines, highlighting their potential in cancer research Abdel-Atty et al., 2014.

Application in Synthetic Chemistry

  • Building Blocks for Drug Analogues : Dubois et al. (2020) explored the synthesis of arylacetic acids bearing structures similar to 2-(Cyclohexylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid. They demonstrated the compounds' suitability as building blocks in medicinal chemistry, including the synthesis of drug analogues Dubois et al., 2020.

Applications in Organic Chemistry

  • Intramolecular Cyclization : Shipilovskikh et al. (2009) investigated the synthesis and cyclization of compounds including 2-(Cyclohexylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid. Such studies are crucial for understanding reaction mechanisms and developing new synthetic pathways in organic chemistry Shipilovskikh et al., 2009.

properties

IUPAC Name

2-(cyclohexylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-2-23-15-10-8-13(9-11-15)17(20)12-16(18(21)22)19-14-6-4-3-5-7-14/h8-11,14,16,19H,2-7,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZFYCNJLJYWDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CC(C(=O)O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclohexylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid

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